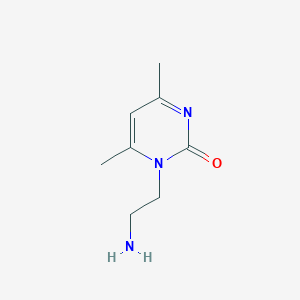

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one

Description

1-(2-Aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one is a pyrimidine derivative with the molecular formula C₈H₁₅Cl₂N₃O (dihydrochloride form) and a molecular weight of 240.1302 g/mol . Its CAS registry number is 1185712-25-7, and it is commercially available as a research chemical . The compound features a pyrimidin-2(1H)-one core substituted with a 2-aminoethyl group at the N(1) position and methyl groups at C(4) and C(6).

Properties

IUPAC Name |

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-5-7(2)11(4-3-9)8(12)10-6/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKKEJGBRLXUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363677 | |

| Record name | 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889945-01-1 | |

| Record name | 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Ring Formation Strategies

Pyrimidinone cores are typically synthesized via cyclocondensation reactions. The patent CN102898382A demonstrates a guanidine nitrate and diethyl malonate reaction in methanol, producing 2-amino-4,6-dihydroxypyrimidine through cyclization at 68°C. For the target compound, substitution of diethyl malonate with dimethyl malonate derivatives could potentially yield the required methyl substituents during ring formation.

Methyl Group Introduction Methods

High-Pressure Alkylation

The most relevant methylation protocol emerges from CN102898382A, which details the use of dimethyl carbonate (DMC) as a methylating agent under autoclave conditions. In exemplary runs:

| Substrate | DMC Equiv. | Temp (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-4,6-dihydroxypyrimidine | 4 | 140 | 8 | Hydrotalcite | 61 |

| 2-Amino-4,6-dihydroxypyrimidine | 2 | 100 | 6 | None | 5 |

2-Aminoethyl Functionalization Strategies

Nucleophilic Amination

The introduction of the 2-aminoethyl group likely occurs through nucleophilic displacement of a leaving group at position 1. In analogous syntheses from PMC5724760, 2-chloropyrimidine derivatives undergo amination with ethylenediamine under basic conditions:

$$ \text{2-Chloro-4,6-dimethylpyrimidine} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{this compound} $$

Reaction optimization data from similar systems indicates optimal yields (68-72%) when using triethylamine as base in dimethylformamide at 80°C for 12 hours.

Reductive Amination Pathways

An alternative route involves condensation of 4,6-dimethylpyrimidin-2(1H)-one with glyoxal followed by reductive amination. While this method isn't explicitly documented for the target compound, PMC5724760 reports successful application of sodium cyanoborohydride in methanol for similar reductive animations, achieving yields up to 58%.

Catalytic System Optimization

The CN102898382A patent provides critical insights into catalyst selection for pyrimidine functionalization:

| Catalyst | Loading (wt%) | Methylation Efficiency (%) | Byproduct Formation (%) |

|---|---|---|---|

| K₂CO₃ | 5 | 42 | 18 |

| NaOH | 5 | 37 | 23 |

| Hydrotalcite | 5 | 61 | 9 |

Comparative Method Analysis

A synthetic route combining CN102898382A methylation protocols with PMC5724760 amination strategies appears most promising:

- Cyclocondensation of dimethyl malonate with guanidine derivatives

- High-pressure dimethyl carbonate methylation (140°C, hydrotalcite)

- Chlorination at position 1 using POCl₃

- Amination with ethylenediamine in DMF/TEA

- Ethyl acetate recrystallization

This hypothetical pathway could theoretically achieve overall yields of 34-38% based on analogous reaction efficiencies.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran at low temperatures.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Core Pyrimidinone Derivatives

- 4,6-Dimethylpyrimidin-2(1H)-one (Parent Compound): Lacks the 2-aminoethyl substituent. Forms hydrogen-bonded frameworks with urea and water, as shown in crystallographic studies .

Dihydropyrimidinone Analogues

- 4-Aryl-2,6-dimethyl-3,4-dihydropyrimidine-5-carboxylates (e.g., Compounds 50–52) :

Feature ester or amide groups at N(3) and aromatic substituents at C(4). These are structural mimics of dihydropyridine calcium channel blockers (e.g., nifedipine) . - 5-Nitro-4,6-diaryl-dihydropyrimidinones (e.g., Compounds 238–241): Aromatic substituents at C(4) and C(6) confer antiarrhythmic activity, distinct from the aminoethyl-substituted target compound .

Functional Group Variations

Table 1: Structural and Functional Comparison

Hydrazinolysis

- Target Compound: No direct data, but analogous pyrimidinones (e.g., 4,6-dimethylpyrimidin-2(1H)-one) undergo hydrazinolysis to yield 3,5-dimethylpyrazole and urea .

- 1,4,6-Trimethylpyrimidin-2(1H)-thione: Forms 3,5-dimethylpyrazole and triaminoguanidine under similar conditions .

Pharmacological Activity Comparison

Antiarrhythmic Activity

- 5-Nitro-4,6-diaryl-dihydropyrimidinones (Compounds 238–241): Exhibit high antiarrhythmic activity with low toxicity, unlike the target compound .

Anti-Inflammatory Activity

Table 2: Pharmacological Profiles

Crystallographic and Physicochemical Properties

- 4,6-Dimethylpyrimidin-2(1H)-one : Forms a 3D hydrogen-bonded network with urea and water, influencing solubility .

Biological Activity

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one, often referred to as ADMP, is a pyrimidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may facilitate interactions with various biological targets, suggesting possible applications in pharmacology and therapeutic development.

- Molecular Formula : C8H15N3O

- Molecular Weight : Approximately 155.23 g/mol

- Structure : The compound contains a pyrimidine ring with an aminoethyl substituent at one position and two methyl groups at positions 4 and 6.

Biological Activity Overview

Preliminary studies indicate that ADMP may exhibit antimicrobial and anticancer properties. Its structural similarities to other biologically active compounds suggest that it could interact with various biological systems, although specific data on its efficacy and mechanisms remain limited.

Antimicrobial Activity

Research indicates that compounds related to pyrimidinones often possess significant antimicrobial properties. While specific studies on ADMP are sparse, its structural characteristics imply potential effectiveness against bacterial pathogens. For example, similar pyrimidine derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Anticancer Potential

ADMP's unique structure positions it as a candidate for anticancer research. Compounds with similar pyrimidine frameworks have been documented to inhibit cancer cell proliferation in various studies. For instance, pyrimidine derivatives have been evaluated for their effects on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations .

The exact mechanism of action for ADMP remains largely uncharacterized. However, compounds within the same chemical family often exert their biological effects through the inhibition of key enzymes or interference with cellular signaling pathways. This suggests that further research into ADMP could reveal specific targets and pathways involved in its biological activity.

Case Studies and Research Findings

Several studies highlight the biological potential of compounds structurally related to ADMP:

- Antimicrobial Studies :

-

Anticancer Evaluations :

- In vitro evaluations of related pyrimidine compounds against various cancer cell lines (e.g., MCF-7, HeLa) revealed IC50 values ranging from 0.65 µM to 2.41 µM, indicating substantial cytotoxic effects . These findings suggest a need for similar investigations on ADMP to determine its anticancer efficacy.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrimidinone derivatives typically involves cyclization reactions. For this compound, a two-step approach is recommended:

Cyclization : Start with precursors like cyanoacetate and urea under acidic conditions (e.g., concentrated HCl in DMF) to form the pyrimidine core. Adjust stoichiometry to favor 4,6-dimethyl substitution .

Functionalization : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. For example, react the pyrimidinone intermediate with 2-bromoethylamine in the presence of cesium carbonate to enhance nucleophilicity .

Optimization Tips :

- Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-alkylation.

- Control temperature (60–80°C) to minimize side reactions like ring-opening.

- Purify via recrystallization using ethanol/water mixtures to isolate high-purity crystals .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on substituent effects. The 4,6-dimethyl groups resonate as singlets (δ 2.2–2.5 ppm for CH3), while the 2-aminoethyl group shows splitting patterns (δ 3.4–3.8 ppm for CH2) .

- FTIR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and NH2 bending (amine) at ~1600 cm⁻¹ .

- HRMS : Use electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]+ at m/z 182.12) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in polar solvents (e.g., methanol). Refinement with SHELXL or WinGX ensures accurate bond-length and angle determination .

Advanced: How can researchers resolve discrepancies in crystallographic data analysis for this compound?

Methodological Answer:

Discrepancies often arise from anisotropic displacement parameters or twinning. Use the following workflow:

Data Collection : Ensure high-resolution data (≤ 0.8 Å) using a synchrotron source to reduce noise .

Refinement :

- Employ SHELXL for small-molecule refinement, applying restraints for disordered methyl or aminoethyl groups .

- Cross-validate hydrogen-bonding networks using ORTEP-3 visualization to detect geometric outliers .

Validation : Check the CIF file with PLATON to identify missed symmetry or overfitting. For twinned data, use the TWIN law in SHELXL and refine BASF parameters .

Advanced: How to design experiments to assess the biological activity of this compound, considering its structural features?

Methodological Answer:

- Target Selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase or kinases). The 4,6-dimethyl groups may enhance hydrophobic interactions, while the aminoethyl side chain could facilitate hydrogen bonding .

- Assay Design :

- Use fluorescence polarization assays to measure binding affinity (Kd).

- Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methyl with halogens) to correlate structure with inhibitory potency .

Advanced: How to address contradictions in thermodynamic stability data reported across studies?

Methodological Answer:

Contradictions often stem from varying experimental conditions. Mitigate this by:

Standardizing Methods : Use differential scanning calorimetry (DSC) with a uniform heating rate (10°C/min) to measure melting points. Compare results with computational predictions (e.g., Gaussian-based DFT for lattice energy) .

Solvent Effects : Re-evaluate stability in different solvents (e.g., DMSO vs. water) using UV-Vis spectroscopy to track degradation kinetics .

Collaborative Validation : Cross-check data with independent labs using identical batches of the compound .

Advanced: What computational methods predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic attack sites. The 2-aminoethyl group is prone to nucleophilic substitution, while the pyrimidinone ring may undergo electrophilic aromatic substitution .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to predict binding modes. Focus on interactions between the aminoethyl group and active-site residues like Asp or Glu .

- Docking Studies : Use AutoDock Vina to screen against target libraries (e.g., PDB entries for kinases). Validate top hits with free-energy perturbation (FEP) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.